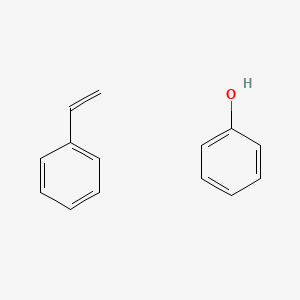
Phenol;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol;styrene, also known as styrenated phenol, is a compound formed by the reaction of phenol and styrene. This compound is widely used in various industrial applications due to its unique properties, such as its ability to act as an antioxidant and stabilizer. Phenol is an aromatic compound with the chemical formula C₆H₅OH, while styrene is an unsaturated hydrocarbon with the formula C₈H₈. The combination of these two compounds results in a product that exhibits enhanced stability and performance in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Styrenated phenol is typically synthesized through the alkylation of phenol with styrene in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, usually between 85-110°C, using macroporous strong acid cation exchange resin as the catalyst . The process involves the addition of styrene to phenol, followed by filtration and distillation to obtain the final product.
Industrial Production Methods
The industrial production of styrenated phenol follows a similar process, with the reaction being scaled up to accommodate larger quantities of raw materials. The use of macroporous strong acid cation exchange resin as a catalyst is common in industrial settings due to its efficiency and cost-effectiveness . The reaction conditions are carefully controlled to ensure optimal yield and product quality.
Chemical Reactions Analysis
Types of Reactions
Styrenated phenol undergoes various chemical reactions, including:
Oxidation: Phenol can be oxidized to form quinones, which are important intermediates in various chemical processes.
Addition: The double bond in styrene allows for addition reactions, such as polymerization and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Addition: Polystyrene and alkylated phenols.
Scientific Research Applications
Styrenated phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant and stabilizer in the production of polymers and resins.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential use in drug formulations due to its antioxidant properties.
Industry: Used as a stabilizer in the production of rubber, plastics, and other synthetic materials.
Mechanism of Action
The primary mechanism of action of styrenated phenol is its ability to scavenge free radicals and prevent oxidative degradation. This is achieved through the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby neutralizing them . The resulting phenoxy radicals are stabilized through resonance, preventing further propagation of the oxidation chain reaction .
Comparison with Similar Compounds
Styrenated phenol is unique in its combination of phenol and styrene, which imparts enhanced stability and antioxidant properties. Similar compounds include:
Butylated hydroxytoluene (BHT): A phenolic antioxidant used in food and cosmetics.
Butylated hydroxyanisole (BHA): Another phenolic antioxidant used in food preservation.
Tert-butylhydroquinone (TBHQ): A synthetic antioxidant used in food and industrial applications.
Compared to these compounds, styrenated phenol offers a unique combination of properties, making it suitable for a wide range of applications in various industries.
Properties
CAS No. |
68081-87-8 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
phenol;styrene |
InChI |
InChI=1S/C8H8.C6H6O/c1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6/h2-7H,1H2;1-5,7H |
InChI Key |
UZRCGISJYYLJMA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |
Related CAS |
26062-78-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















